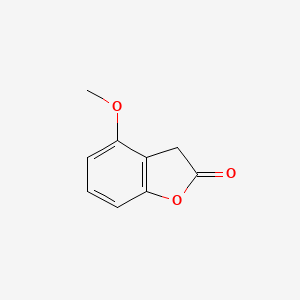
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide is an organic compound characterized by the presence of trifluoromethyl and sulphamoyl groups attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of trifluoromethyl and sulphamoyl groups onto an aniline ring. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with trifluoromethylating agents and sulphamoylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow chemistry allows for better control over reaction parameters and scalability. Additionally, the choice of reagents and catalysts is optimized to minimize by-products and enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphamoyl group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted anilines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The sulphamoyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but with a bromine atom instead of a sulphamoyl group.
4-(Trifluoromethyl)pyrrolidines: Contain a trifluoromethyl group but differ in the core structure.
Uniqueness
4-amino-2-(trifluoromethyl)benzene-1-sulfonamide is unique due to the combination of trifluoromethyl and sulphamoyl groups, which impart distinct chemical and biological properties. The presence of these groups enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C7H7F3N2O2S |
|---|---|
分子量 |
240.21 g/mol |
IUPAC名 |
4-amino-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)5-3-4(11)1-2-6(5)15(12,13)14/h1-3H,11H2,(H2,12,13,14) |
InChIキー |
CALQXFVRYGMKRS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8717119.png)
![4-Chloro-2-[(4-methylpiperazin-1-yl)amino]-1-nitrobenzene](/img/structure/B8717127.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B8717143.png)
![(6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol](/img/structure/B8717149.png)







![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-](/img/structure/B8717202.png)

